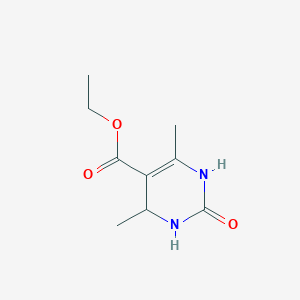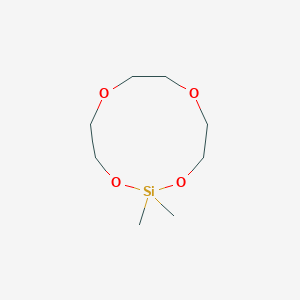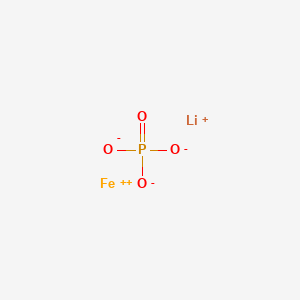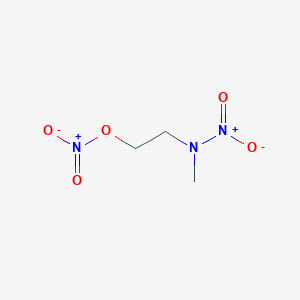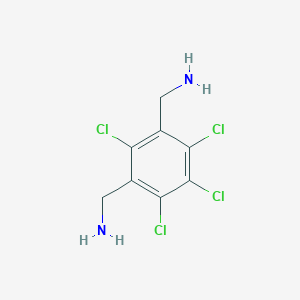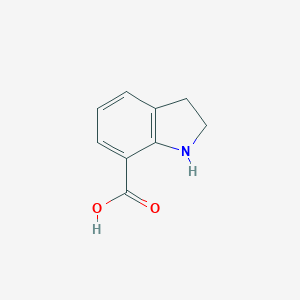![molecular formula C19H18N2O2 B103697 Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]- CAS No. 17190-80-6](/img/structure/B103697.png)
Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-, also known as PBOX-15, is a synthetic compound that has been found to have potential applications in scientific research. This compound is a derivative of pyridine and has been synthesized using a specific method. The purpose of
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Pyridine derivatives exhibit versatility in forming various chemical compounds. For instance, 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile reacts with arylidene malononitrile to yield isoquinoline derivatives. Additionally, reactions with ammonium acetate and hydrazine hydrate produce 6-amino and 6-hydrazido derivatives, respectively. These compounds further react to form pyrido[2,3-d]pyrimidine derivatives and other pyridine carbonitriles, demonstrating the reactivity and synthetic utility of pyridine derivatives in producing a range of chemical structures (Al-Issa, 2012).
Applications in Fluorescence and pH Indication
- Certain pyridine derivatives, specifically isomeric (5-phenyl-2-oxazolyl)pyridines, are used as fluorescent pH indicators. They exhibit a significant increase in visible fluorescence when the pH is lowered. This property is particularly useful in chemical radiation dosimetry, indicating their potential application in monitoring and measuring radiation exposure (Ott, 1958).
Structural and Optical Properties
- Pyridine derivatives, such as 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile, have been characterized for their thermal, structural, optical, and diode characteristics. These compounds exhibit monoclinic polycrystalline nature and varying optical energy gaps, making them potential candidates for applications in optoelectronics and sensor technology (Zedan, El-Taweel, & El-Menyawy, 2020).
Chemical Reactivity and Transformations
- Pyridine derivatives are reactive in various chemical transformations. For example, the synthesis of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives incorporating 1,2,3-triazole moieties through reactions with different halides and methylene compounds showcases their chemical versatility and potential for generating diverse heterocyclic compounds (Abdelhamid et al., 2012).
Catalytic Applications
- Pyridine derivatives are also involved in catalytic processes. A study on rhodium-catalyzed methylation of pyridines using methanol and formaldehyde demonstrates their role in introducing functional groups onto aromatic rings, which is crucial in organic synthesis and drug discovery (Grozavu et al., 2020).
Antimicrobial Activities
- Some pyridine derivatives have been investigated for their antimicrobial activities. For instance, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives displayed good to moderate antimicrobial activity, highlighting their potential use in medicinal chemistry (Bayrak et al., 2009).
Propriétés
Numéro CAS |
17190-80-6 |
|---|---|
Nom du produit |
Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]- |
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
5-[4-(3-methylbut-2-enoxy)phenyl]-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C19H18N2O2/c1-14(2)9-11-22-17-7-5-15(6-8-17)18-13-21-19(23-18)16-4-3-10-20-12-16/h3-10,12-13H,11H2,1-2H3 |
Clé InChI |
CPMFTHYYYPZYOB-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3)C |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3)C |
melting_point |
118-119°C |
Autres numéros CAS |
17190-80-6 |
Description physique |
Solid |
Synonymes |
3-[5-[4-[(3-Methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]pyridine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



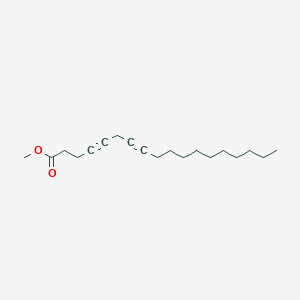
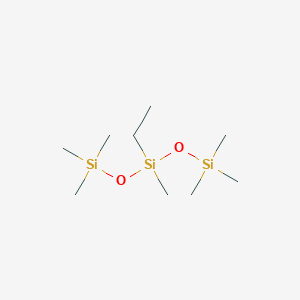
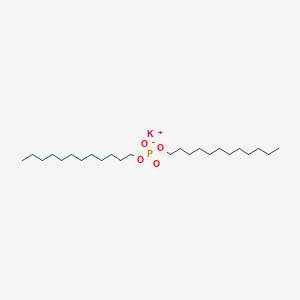
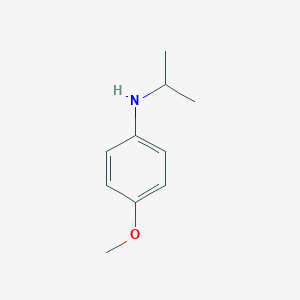
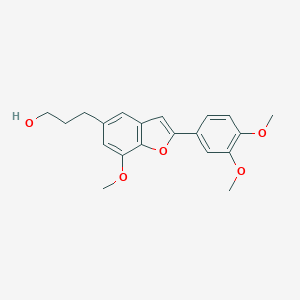
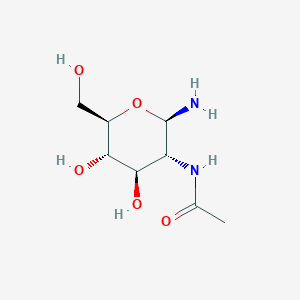
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)

